

# Radium-224: A Comparative Guide to a New Generation of Alpha Emitter Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Radium-224 |           |
| Cat. No.:            | B1233503   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with a growing interest in alpha emitters due to their high linear energy transfer (LET) and short-range, potent cytotoxicity. While Actinium-225 and Thorium-227 have been prominent in targeted alpha therapy (TAT) development, **Radium-224** is emerging as a compelling alternative with a unique therapeutic profile. This guide provides an objective comparison of **Radium-224** with Actinium-225 and Thorium-227, supported by experimental data, to inform researchers and drug development professionals.

At a Glance: Radium-224 vs. Actinium-225 and Thorium-227



| Feature                            | Radium-224 ( <sup>224</sup> Ra)                                                    | Actinium-225<br>( <sup>225</sup> Ac)                                                         | Thorium-227 ( <sup>227</sup> Th)                                                     |
|------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Half-life                          | 3.63 days                                                                          | 9.92 days                                                                                    | 18.68 days                                                                           |
| Decay Chain                        | 4 alpha, 2 beta<br>emissions                                                       | 4 alpha, 2 beta<br>emissions                                                                 | 5 alpha, 2 beta<br>emissions                                                         |
| Total Alpha Energy<br>per Decay    | ~26 MeV[1]                                                                         | ~28 MeV                                                                                      | ~33 MeV                                                                              |
| Primary Therapeutic<br>Application | Intracavitary (e.g.,<br>Radspherin® for<br>peritoneal<br>carcinomatosis)[2][3]     | Systemic Targeted Alpha Therapy (e.g., <sup>225</sup> Ac-PSMA-617 for prostate cancer)[4][5] | Systemic Targeted Alpha Therapy (e.g., HER2- or MSLN- targeted conjugates) [6][7][8] |
| Chelation Chemistry                | Challenging; typically used in unchelated form or adsorbed to microparticles[1][9] | Established chelation chemistry (e.g., DOTA)[11][12]                                         | Established chelation chemistry (e.g., 3,2-HOPO)[7][13]                              |
| Production                         | From Thorium-228<br>( <sup>228</sup> Th) generators[2]                             | From Thorium-229<br>( <sup>229</sup> Th) decay or via<br>cyclotrons/accelerator<br>s[14]     | From Actinium-227<br>( <sup>227</sup> Ac) decay[13]                                  |

### **Preclinical Efficacy: A Comparative Overview**

Direct head-to-head preclinical studies comparing the efficacy of **Radium-224**, Actinium-225, and Thorium-227 are limited due to their different primary therapeutic strategies. However, available data from studies on relevant cancer models provide insights into their respective potencies.

#### Radium-224 (Radspherin®) in Peritoneal Carcinomatosis

Preclinical studies of Radspherin®, a suspension of **Radium-224** adsorbed onto calcium carbonate microparticles, have demonstrated significant efficacy in mouse models of peritoneal



#### carcinomatosis.[2][3]

| Animal Model                            | Cancer Cell<br>Line                     | Treatment                                                    | Key Findings                                                                                                                                                    | Reference |
|-----------------------------------------|-----------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Immunodeficient athymic nude mice       | Human ovarian<br>cancer (SKOV-<br>3luc) | Intraperitoneal <sup>224</sup> Ra- microparticles            | Significant reduction in intraperitoneal tumor weight.                                                                                                          | [3]       |
| Immunodeficient<br>athymic nude<br>mice | Human ovarian<br>cancer (ES-2)          | Intraperitoneal <sup>224</sup> Ra- microparticles            | At least a doubling of median survival compared to the control group.                                                                                           | [3]       |
| Syngeneic<br>C57BL/6 mice               | Ovarian cancer<br>(ID8-fLuc)            | Intraperitoneal <sup>224</sup> Ra-CaCO₃-MP (14-39 kBq/mouse) | Median survival ratios between 1.1 and 1.3 as monotherapy. Synergistic effect on overall survival when combined with carboplatin-paclitaxel or carboplatin-PLD. | [15]      |

### **Actinium-225 in Targeted Alpha Therapy**

Actinium-225, typically chelated to a targeting molecule, has shown high potency in various preclinical models, particularly in prostate cancer.



| Animal Model                 | Cancer Model             | Treatment                               | Key Findings                                                                        | Reference |
|------------------------------|--------------------------|-----------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Murine model                 | Human prostate<br>cancer | <sup>225</sup> Ac-labeled<br>antibodies | Several logs less radioactivity needed to reach LD50 compared to <sup>213</sup> Bi. | [14]      |
| Mice with PSMA(+) xenografts | Prostate cancer          | <sup>225</sup> Ac-PSMA-617              | Effective tumor growth inhibition.                                                  | [16]      |

#### **Thorium-227 in Targeted Alpha Therapy**

Thorium-227 conjugated to targeting antibodies has demonstrated robust anti-tumor activity in a range of preclinical solid tumor models.

| Animal Model                  | Cancer Model                     | Treatment                                                            | Key Findings                                                                     | Reference |
|-------------------------------|----------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Xenograft<br>models           | Mesothelin-<br>positive cancers  | Mesothelin-<br>targeted <sup>227</sup> Th<br>conjugate<br>(MSLN-TTC) | Significant antitumor efficacy and survival benefit.                             | [7]       |
| Cell line and<br>PDX models   | PSMA-positive<br>prostate cancer | PSMA-targeted <sup>227</sup> Th conjugate (PSMA-TTC)                 | Strong antitumor efficacy (T/C values of 0.01 to 0.31) after a single injection. | [8]       |
| Subcutaneous xenograft models | HER2-positive cancers            | HER2-targeted <sup>227</sup> Th conjugate (HER2-TTC)                 | Dose-dependent antitumor efficacy.                                               | [17][18]  |
| Intratibial mouse<br>model    | Breast cancer<br>bone metastasis | HER2-TTC                                                             | Inhibition of intratibial tumor growth and abnormal bone formation.              | [17]      |



#### **Clinical Trial Insights**

Clinical investigations of these alpha emitters are ongoing, each tailored to their specific therapeutic strategy.

#### Radium-224 (Radspherin®)

Phase 1 and 2 clinical trials are evaluating the safety and efficacy of intraperitoneally administered Radspherin® for peritoneal carcinomatosis from colorectal and ovarian cancer. [19][20][21][22]

| Trial Phase | Cancer Type                                        | Key Objectives                                            | Dosing                          | Status                                                         |
|-------------|----------------------------------------------------|-----------------------------------------------------------|---------------------------------|----------------------------------------------------------------|
| Phase 1     | Peritoneal<br>metastasis from<br>colorectal cancer | Safety, toxicity,<br>MTD<br>determination                 | Dose escalation from 1 to 7 MBq | Completed, well-tolerated with no DLT reached at 7 MBq[19][23] |
| Phase 2     | Peritoneal<br>metastasis from<br>ovarian cancer    | Efficacy<br>(Progression-<br>Free Survival)<br>and safety | 7 MBq                           | Recruiting[20] [21]                                            |
| Phase 2     | Peritoneal<br>metastasis from<br>colorectal cancer | Efficacy<br>(Progression-<br>Free Survival)<br>and safety | 7 MBq                           | Active[22]                                                     |

#### Actinium-225-PSMA-617

Clinical trials are assessing the safety and efficacy of <sup>225</sup>Ac-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC), including those who have progressed on <sup>177</sup>Lu-PSMA therapy.[4][5][24]



| Trial Phase              | Patient<br>Population                                                | Key Objectives                    | Dosing                             | Status           |
|--------------------------|----------------------------------------------------------------------|-----------------------------------|------------------------------------|------------------|
| Phase 1<br>(AcTION)      | mCRPC with or<br>without prior<br><sup>177</sup> Lu-PSMA<br>therapy  | Safety, DLT<br>determination      | Dose escalation                    | Recruiting[4][5] |
| Phase 2/3<br>(PSMAcTION) | mCRPC<br>progressed on or<br>after <sup>177</sup> Lu-PSMA<br>therapy | Efficacy (rPFS,<br>OS) and safety | Dose<br>optimization in<br>Phase 2 | Active[24]       |

#### **Thorium-227 Conjugates**

Phase 1 clinical trials are underway for Thorium-227 conjugated to antibodies targeting various tumor antigens.

| Trial Phase | Target Antigen | Cancer Type                     | Status                      |
|-------------|----------------|---------------------------------|-----------------------------|
| Phase 1     | Mesothelin     | Mesothelioma and ovarian cancer | Active<br>(NCT03507452)[7]  |
| Phase 1     | PSMA           | mCRPC                           | Active<br>(NCT03724747)[8]  |
| Phase 1     | HER2           | HER2-expressing cancers         | Active<br>(NCT04147819)[25] |

# Experimental Protocols Radspherin® Preclinical Efficacy Study in Ovarian Cancer Mouse Model

- Animal Model: Immunodeficient athymic nude mice.
- Tumor Inoculation: Intraperitoneal injection of human ovarian cancer cells (SKOV-3luc or ES-2).



- Treatment Administration: Intraperitoneal administration of <sup>224</sup>Ra-microparticles in suspension (250-400 μl per mouse) at various activity levels.
- Efficacy Assessment: Monitoring of tumor growth, survival, and blood parameters. Tumor weight was assessed at the end of the study.
- Toxicity Assessment: Hematology and clinical chemistry analyses of blood samples.[3]

#### Radspherin® Phase 1 Clinical Trial Protocol

- Study Design: Open-label, dose-escalation (3+3 design) study.
- Patient Population: Patients with peritoneal metastasis from colorectal cancer undergoing cytoreductive surgery and hyperthermic intraperitoneal chemotherapy (CRS-HIPEC).
- Intervention: Intraperitoneal administration of Radspherin® two days after CRS-HIPEC.
- Dose Levels: 1, 2, 4, and 7 MBq.
- Primary Outcome: Safety and tolerability, determination of maximum tolerated dose (MTD).
- Secondary Outcome: Biodistribution assessed by gamma-camera imaging.[19][23]

#### <sup>225</sup>Ac-PSMA-617 Phase 1 Clinical Trial (AcTION) Protocol

- Study Design: Open-label, international, dose-escalation study.
- Patient Population: Men with PSMA-positive prostate cancer, with and without prior exposure to <sup>177</sup>Lu-PSMA therapy.
- Intervention: Intravenous injection of <sup>225</sup>Ac-PSMA-617 every 8 weeks for a maximum of 6 cycles.
- Primary Outcome: Safety, determination of dose-limiting toxicities (DLT) during the first 6
  weeks of treatment.
- Inclusion Criteria: ECOG performance status 0-2, histologically confirmed prostate cancer, positive <sup>68</sup>Ga-PSMA-11 PET/CT scan.[4][5]





## Mesothelin-Targeted Thorium-227 Conjugate (MSLN-TTC) Preclinical Study

- Cell Lines: Ovarian and cervical cancer cell lines with and without P-glycoprotein expression.
- In Vitro Assays: Cytotoxicity assays to evaluate the efficacy of MSLN-TTC.
- Animal Model: Xenograft and patient-derived xenograft (PDX) models of ovarian cancer.
- Treatment: Intravenous administration of MSLN-TTC as monotherapy or in combination with chemotherapeutics or antiangiogenic therapies.
- Efficacy Assessment: Tumor growth inhibition.
- Biodistribution Studies: Assessment of MSLN-TTC accumulation in the tumor and other organs.[6][26]

#### **Signaling Pathways and Mechanism of Action**

Alpha emitters exert their potent cytotoxic effects primarily through the induction of complex, difficult-to-repair DNA double-strand breaks (DSBs).[2][27] This direct damage to the DNA is a hallmark of high-LET radiation and is largely independent of the cell cycle phase and oxygenation status of the tumor.[28]

The cellular response to alpha particle-induced DNA damage involves the activation of complex signaling pathways.





Click to download full resolution via product page

Caption: Alpha particle-induced DNA double-strand breaks trigger cellular responses including cell cycle arrest, DNA repair, or apoptosis.

Studies with <sup>225</sup>Ac have shown that it can induce a DNA damage response (DDR), leading to the upregulation of certain proteins which can, in turn, create a feed-forward mechanism for radiotherapy.[12] For instance, in a prostate cancer model, <sup>225</sup>Ac-labeled antibodies targeting hK2 led to an increased expression of the androgen receptor and hK2 itself, potentially enhancing the therapeutic effect.

#### **Experimental Workflow for Preclinical Evaluation**

A typical preclinical workflow for evaluating a novel alpha emitter therapy involves several key stages.



Click to download full resolution via product page

Caption: A generalized preclinical workflow for the evaluation of targeted alpha therapies.

# Logical Relationship of Radionuclide Properties to Therapeutic Application

The choice of an alpha emitter for a specific therapeutic application is guided by its unique physical and chemical properties.





Click to download full resolution via product page

Caption: The physical and chemical properties of a radionuclide dictate its suitability for specific therapeutic applications.

#### Conclusion

**Radium-224** presents a distinct and promising approach to alpha emitter therapy, particularly for localized treatments such as peritoneal carcinomatosis where systemic targeting is not required. Its shorter half-life compared to Actinium-225 and Thorium-227 may be advantageous in minimizing long-term toxicity. The development of Radspherin® showcases an innovative delivery method that overcomes the challenges of **Radium-224** chelation.

Actinium-225 and Thorium-227, with their well-established chelation chemistries, are highly suited for systemic targeted alpha therapies, allowing for precise delivery to disseminated tumors. The choice between these radionuclides will depend on the specific target, the desired biological half-life of the radiopharmaceutical, and logistical considerations.

Further research, including more direct comparative studies, is needed to fully elucidate the relative merits of these potent alpha emitters. However, the current body of evidence suggests that **Radium-224** is a valuable addition to the alpha emitter armamentarium, offering a unique therapeutic option for specific clinical scenarios.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeted Radium Alpha Therapy in the Era of Nanomedicine: In Vivo Results PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. oncoinvent.com [oncoinvent.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. novartis.com [novartis.com]
- 6. A Targeted Thorium-227 Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Radium Chelation For Targeted Alpha Particle Therapy | Washington University Office of Technology Management [tech.wustl.edu]
- 10. Dual targeting with 224Ra/212Pb-conjugates for targeted alpha therapy of disseminated cancers: A conceptual approach PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The "Hopeful Eight" PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actinium-225 targeted alpha particle therapy for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Precision Oncology: Targeted Thorium-227 Conjugates As a New Modality in Targeted Alpha Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actinium-225 in targeted alpha-particle therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intraperitoneal alpha therapy with 224Ra-labeled microparticles combined with chemotherapy in an ovarian cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 16. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of a HER2-Targeted Thorium-227 Conjugate in a HER2-Positive Breast Cancer Bone Metastasis Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of a HER2-Targeted Thorium-227 Conjugate in a HER2-Positive Breast Cancer Bone Metastasis Model PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | First experience with 224Radium-labeled microparticles (Radspherin®) after CRS-HIPEC for peritoneal metastasis in colorectal cancer (a phase 1 study) [frontiersin.org]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Oncoinvent doses first subject in Phase II ovarian cancer trial [clinicaltrialsarena.com]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. First experience with 224Radium-labeled microparticles (Radspherin®) after CRS-HIPEC for peritoneal metastasis in colorectal cancer (a phase 1 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. urotoday.com [urotoday.com]
- 25. eurados.sckcen.be [eurados.sckcen.be]
- 26. researchgate.net [researchgate.net]
- 27. Radium-223 mechanism of action: implications for use in treatment combinations PMC [pmc.ncbi.nlm.nih.gov]
- 28. bookinghealth.com [bookinghealth.com]
- To cite this document: BenchChem. [Radium-224: A Comparative Guide to a New Generation of Alpha Emitter Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233503#radium-224-as-an-alternative-to-other-alpha-emitters-in-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com